3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a benzylsulfanyl group, a tert-butylphenyl group, and a methoxyphenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with thioethers and substituted phenylhydrazines under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are typical reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzylsulfanyl)-5-(4-methylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole
- 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-hydroxyphenyl)-4H-1,2,4-triazole
- 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole
Uniqueness
The uniqueness of 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the tert-butyl group, for example, can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C26H27N3OS |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C26H27N3OS/c1-26(2,3)21-12-10-20(11-13-21)24-27-28-25(31-18-19-8-6-5-7-9-19)29(24)22-14-16-23(30-4)17-15-22/h5-17H,18H2,1-4H3 |
InChI Key |
RRVXUTJXRBHWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.